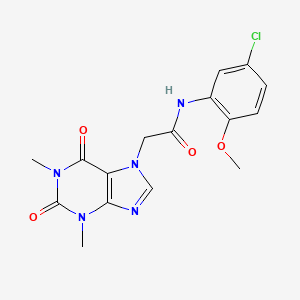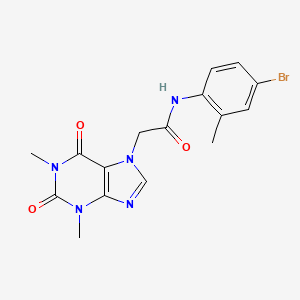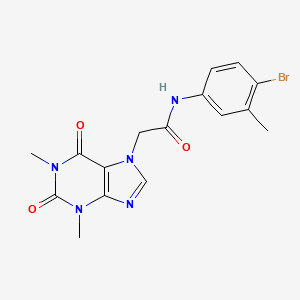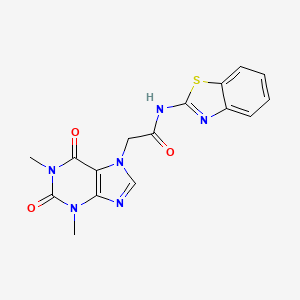
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
説明
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C15H14BrN5O3 and its molecular weight is 392.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 391.02800 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective and MAO-B Inhibitory Activities
A study by Mitkov et al. (2022) explored the synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, focusing on their neuroprotective effects and Monoamine oxidase B (MAO-B) inhibitory activities. The findings identified a derivative, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide, as promising due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).
Anticonvulsant Agents
Severina et al. (2020) investigated the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The study showed that compounds, particularly those with a 4-bromophenyl substituent, exhibited notable anticonvulsant activity and significantly reduced the severity of seizures in rat models (Severina et al., 2020).
Anticytomegalovirus Activity
Research by Paramonova et al. (2020) on new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides revealed significant antiviral properties against human cytomegalovirus, especially those with dodecane-1,12-diyl linkers, indicating strong virus inhibitory activity in vitro (Paramonova et al., 2020).
A2B Adenosine Receptor Antagonist
Baraldi et al. (2004) described MRE 2029-F20 as a selective antagonist ligand for A2B adenosine receptors, with potential pharmacological applications. The study involved the synthesis and characterization of this compound, highlighting its utility in pharmacological research (Baraldi et al., 2004).
Antioxidant ActivityA study by Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarins, including N-(4,7-dioxo-2- phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy
Scientific Research Applications of N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Neuroprotective and MAO-B Inhibitory Activities
A study by Mitkov et al. (2022) explored the synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, focusing on their neuroprotective effects and Monoamine oxidase B (MAO-B) inhibitory activities. The findings identified a derivative, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide, as promising due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity of 28% (Mitkov et al., 2022).
Anticonvulsant Agents
Severina et al. (2020) investigated the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The study showed that compounds, particularly those with a 4-bromophenyl substituent, exhibited notable anticonvulsant activity and significantly reduced the severity of seizures in rat models (Severina et al., 2020).
Anticytomegalovirus Activity
Research by Paramonova et al. (2020) on new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides revealed significant antiviral properties against human cytomegalovirus, especially those with dodecane-1,12-diyl linkers, indicating strong virus inhibitory activity in vitro (Paramonova et al., 2020).
A2B Adenosine Receptor Antagonist
Baraldi et al. (2004) described MRE 2029-F20 as a selective antagonist ligand for A2B adenosine receptors, with potential pharmacological applications. The study involved the synthesis and characterization of this compound, highlighting its utility in pharmacological research (Baraldi et al., 2004).
特性
IUPAC Name |
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXMJTZKVKNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dimethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]terephthalate](/img/structure/B3459235.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3459238.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3459245.png)

![dimethyl 5-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}isophthalate](/img/structure/B3459281.png)
![1,3-dimethyl-7-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459288.png)
![7-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459304.png)
![7-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459320.png)



![methyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B3459344.png)
